(3-Chlorophenyl)(3-fluorophenyl)methanol
Description
(3-Chlorophenyl)(3-fluorophenyl)methanol (molecular formula: C₁₃H₉ClF₂O; molecular weight: 254.66 g/mol) is a diarylmethanol derivative featuring two substituted phenyl rings: one with a chlorine atom at the meta position and another with a fluorine atom at the meta position. This compound is characterized by a central hydroxymethyl (-CH₂OH) group bridging the aromatic rings.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZHFEJWMCBAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-fluorophenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 3-fluorobenzylmagnesium bromide, a Grignard reagent. The reaction proceeds under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is then quenched with water and the product is extracted and purified.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of (3-chlorophenyl)(3-fluorophenyl)ketone.
Reduction: Formation of (3-chlorophenyl)(3-fluorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Research indicates that compounds containing chlorophenyl and fluorophenyl groups exhibit antiviral properties. For instance, derivatives of sulfonamide containing similar structural motifs have demonstrated efficacy against the tobacco mosaic virus (TMV) . The structural modification of these compounds can significantly influence their antiviral activity, suggesting that (3-chlorophenyl)(3-fluorophenyl)methanol could be explored for similar applications.
Case Study: Synthesis and Evaluation of Antiviral Compounds
- A study synthesized various sulfonamide derivatives, including those with chlorophenyl groups, which showed varying degrees of antiviral activity against TMV. The modifications in substituents played a crucial role in enhancing the antiviral effects .
1.2 Prostacyclin Receptor Agonism
The compound's structural characteristics may also lend themselves to the development of prostacyclin receptor agonists. Such compounds are vital in treating conditions like pulmonary arterial hypertension (PAH). Analogues with similar frameworks have shown promising results in animal models, indicating that modifications to the this compound structure could yield potent therapeutic agents .
Organic Synthesis Applications
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of more complex molecules, including pharmaceuticals and agrochemicals .
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine | 87 | |
| Ether Formation | Benzyl ethers from alkyl halides | Variable |
Material Science Applications
3.1 Fluorinated Materials
Fluorinated compounds like this compound are essential in developing materials with unique properties such as enhanced thermal stability and chemical resistance. The electron-withdrawing nature of fluorine can modify the physical properties of polymers and other materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the compound's properties. Key comparisons include:
- Solubility : The dichloro analog (2-Cl, 3-Cl) is reported as an oil, suggesting lower polarity compared to the target compound, which may exhibit slightly higher solubility in polar solvents due to fluorine’s smaller size .
Key Research Findings
Structural Flexibility: The hydroxymethyl group in diarylmethanols allows for versatile functionalization, enabling applications in asymmetric catalysis or as chiral building blocks .
Fluorine Impact : Fluorine substitution improves metabolic stability and bioavailability in drug candidates, though its combination with chlorine may complicate regioselective synthesis .
Heterocyclic Superiority: Hybrid structures (e.g., triazoles, pyrazoles) consistently outperform simple diarylmethanols in bioactivity, emphasizing the need for structural complexity in therapeutic agents .
Biological Activity
(3-Chlorophenyl)(3-fluorophenyl)methanol is an organic compound with the molecular formula C13H10ClFO. This compound has garnered attention in the scientific community for its potential biological activities, particularly due to the presence of chlorine and fluorine substituents on the phenyl rings, which can significantly influence its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorine and Fluorine Atoms : These halogens can affect the compound’s reactivity and interactions with biological targets.
- Hydroxyl Group : The presence of this functional group allows for various chemical reactions, including oxidation and substitution.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClFO |
| IUPAC Name | This compound |
| Molecular Weight | 248.67 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine and fluorine atoms enhance binding affinity to various enzymes and receptors, modulating biological pathways. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Biological Activities
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects. Studies have shown that the introduction of halogen atoms can enhance the inhibition of bacterial growth, making this compound a candidate for further exploration in antimicrobial therapies .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines, although detailed studies are required to confirm these effects .
- Cytotoxicity against Cancer Cell Lines : Some studies have indicated that compounds with similar structural motifs show cytotoxic effects against various cancer cell lines. This raises the potential for this compound as a lead compound in cancer therapy .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacteria |
| Anti-inflammatory | Potential inhibition of cytokines |
| Cytotoxicity | Active against cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A study published in MDPI reported that halogenated phenols demonstrate enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of chlorine and fluorine was linked to increased potency against Gram-positive bacteria .
- Cancer Cell Line Studies : Research conducted on structurally similar compounds revealed significant cytotoxic effects against breast cancer cell lines, indicating that modifications to the phenolic structure can yield promising anticancer agents .
- Inflammation Models : In vitro models have shown that compounds with similar functionalities can reduce inflammation markers in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
